1-(6-Bromo-3-methoxypyrazin-2-YL)hydrazine
Overview
Description
Preparation Methods
The synthesis of 1-(6-Bromo-3-methoxypyrazin-2-yl)hydrazine typically involves the reaction of 6-bromo-3-methoxypyrazine with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity . The general synthetic route can be summarized as follows:
Starting Material: 6-bromo-3-methoxypyrazine
Reagent: Hydrazine hydrate
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions for several hours.
Product Isolation: The product is isolated by filtration, followed by purification using recrystallization or chromatography techniques.
Chemical Reactions Analysis
1-(6-Bromo-3-methoxypyrazin-2-yl)hydrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.
Reduction Reactions: The compound can undergo reduction reactions to form hydrazones or other reduced derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Bromo-3-methoxypyrazin-2-yl)hydrazine has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-3-methoxypyrazin-2-yl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
1-(6-Bromo-3-methoxypyrazin-2-yl)hydrazine can be compared with other pyrazine derivatives, such as:
6-Bromo-2-hydrazino-3-methoxypyrazine: Similar in structure but with different substitution patterns.
3-Methoxypyrazin-2-ylhydrazine: Lacks the bromine atom, leading to different reactivity and applications.
6-Bromo-3-methoxypyrazine: The parent compound without the hydrazine moiety, used as a starting material for synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(6-bromo-3-methoxypyrazin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4O/c1-11-5-4(10-7)9-3(6)2-8-5/h2H,7H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNABYJIAPKOHOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(N=C1NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729281 | |
Record name | 5-Bromo-3-hydrazinyl-2-methoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20729281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334135-54-4 | |
Record name | 5-Bromo-3-hydrazinyl-2-methoxypyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20729281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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